

## Chmfl-bmx-078 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Chmfl-bmx-078 |           |
| Cat. No.:            | B606657       | Get Quote |

## **Chmfl-bmx-078 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **Chmfl-bmx-078**, a potent and selective type II irreversible BMX kinase inhibitor.

### Frequently Asked Questions (FAQs)

Q1: What is **Chmfl-bmx-078**? A1: **Chmfl-bmx-078** is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), with an IC50 of 11 nM.[1][2][3] It functions by forming a covalent bond with the cysteine 496 residue within the kinase.[1][2] BMX is a non-receptor tyrosine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation.[1] **Chmfl-bmx-078** serves as a valuable pharmacological tool for studying BMX-mediated signaling pathways.[1]

Q2: How should I store the solid (powder) form of **Chmfl-bmx-078**? A2: For optimal stability, the solid form of **Chmfl-bmx-078** should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][4] Storage at 4°C is also possible for up to two years.[1][4]

Q3: How should I prepare and store stock solutions? A3: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1][4][5] For stock solutions, storage at -80°C is recommended for up to two years, while storage at -20°C is suitable for up to one year.[1] Long-term storage of solutions is generally not recommended; it is best to use them as soon as possible after preparation.



Q4: What is the solubility of **Chmfl-bmx-078**? A4: **Chmfl-bmx-078** is slightly soluble in DMSO. [5] A solubility of at least 30 mg/mL in DMSO has been reported.[1][4] Note that hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound, so using freshly opened DMSO is crucial.[1]

Q5: Is this compound suitable for in vivo studies? A5: Yes, but with important considerations. **Chmfl-bmx-078** exhibits a short half-life of approximately 0.80 hours after intravenous injection and is not absorbed after oral administration.[1] Therefore, it should be administered via intravenous (iv) or intraperitoneal (ip) injection for in vivo experiments.[1] It is highly recommended to prepare working solutions for in vivo use freshly on the day of the experiment. [1]

## **Stability and Storage Data**

The stability of **Chmfl-bmx-078** varies based on its form (solid vs. solvent) and the storage temperature.

| Form              | Storage Temperature | Stability Period  |
|-------------------|---------------------|-------------------|
| Solid (Powder)    | -20°C               | ≥ 3-4 years[1][4] |
| 4°C               | 2 years[1][4]       |                   |
| In Solvent (DMSO) | -80°C               | 2 years[1]        |
| -20°C             | 1 year[1]           |                   |

### **Troubleshooting Guide**

Q1: I am having difficulty dissolving Chmfl-bmx-078 in DMSO. What can I do? A1:

- Use Fresh DMSO: Ensure you are using a new, unopened bottle of anhydrous, high-grade DMSO. Old or previously opened DMSO can absorb moisture, which negatively impacts solubility.[1]
- Gentle Warming/Sonication: If precipitation occurs, gentle warming of the solution or brief sonication can help facilitate dissolution.



 Check Concentration: While solubility is reported to be ≥ 30 mg/mL, starting with a slightly lower concentration may be helpful if you continue to experience issues.[1][4]

Q2: My compound seems less active than expected in my cell-based assays. What are the possible causes? A2:

- Solution Age: If you are using a stock solution that has been stored for an extended period, especially at -20°C, it may have degraded. It is always best to use freshly prepared dilutions from a properly stored stock. For in vivo experiments, working solutions should be made fresh daily.[1]
- Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as
  this can degrade the compound. Aliquot your stock solution into smaller, single-use volumes
  after preparation.
- Experimental Conditions: **Chmfl-bmx-078** is a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of BMX kinase.[1][2] Ensure your assay conditions (e.g., ATP concentration) are optimized for this type of inhibitor.

# Experimental Protocols & Workflow General Handling and Usage Workflow

The following diagram outlines the recommended workflow from receiving the compound to its use in experiments.





Click to download full resolution via product page

Caption: Recommended workflow for **Chmfl-bmx-078** handling and preparation.



#### **Protocol 1: In Vitro Kinase Assay**

This protocol is adapted from published methods to assess BMX kinase activity.[1]

- Create serial dilutions of Chmfl-bmx-078 in your kinase buffer.
- In a 384-well plate, add 1  $\mu$ L of the serially diluted **Chmfl-bmx-078** to the wells.
- Add the BMX kinase enzyme and the appropriate substrate (e.g., Poly(E,Y)4:1).
- Initiate the reaction by adding ATP (final concentration  $\sim$ 100  $\mu$ M).
- Incubate the reaction at 37°C for 1 hour.
- Cool the plate to room temperature for 5 minutes.
- Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent. Incubate for 40 minutes.
- Add a kinase detection reagent to produce a luminescent signal. Incubate for 30 minutes.
- Read the luminescence on a plate reader to determine kinase activity.

#### **Protocol 2: Preparation of In Vivo Working Solution**

This protocol provides a clear solution for intravenous or intraperitoneal injection in animal models.[1]

To prepare 1 mL of working solution:

- Begin with a 25 mg/mL stock solution of Chmfl-bmx-078 in DMSO.
- Add 100  $\mu$ L of the DMSO stock solution to 400  $\mu$ L of PEG300. Mix until uniform.
- Add 50 μL of Tween-80 to the mixture. Mix again until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL.



 This protocol yields a solution of ≥ 2.5 mg/mL. It is critical to use this solution on the same day it is prepared.[1]

### **Mechanism of Action & Signaling Pathway**

**Chmfl-bmx-078** exerts its effect by inhibiting BMX kinase. BMX is a key node in cellular signaling, particularly downstream of PI3K and upstream of the AKT and STAT pathways.[6][7] Inhibition of BMX with **Chmfl-bmx-078** has been shown to suppress the AKT signaling pathway, which can be beneficial in overcoming certain types of drug resistance in cancer.[8] BMX can also directly phosphorylate and activate STAT factors, including STAT1, STAT3, and STAT5.[9][10]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHMFL-BMX-078 CHMFL-BMX 078 cas: 1808288-51-8 西域试剂 [hzbp.cn]
- 4. CHMFL-BMX-078 Immunomart [immunomart.org]
- 5. caymanchem.com [caymanchem.com]
- 6. BMX/Etk promotes cell proliferation and tumorigenicity of cervical cancer cells through PI3K/AKT/mTOR and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMX/Etk promotes cell proliferation and tumorigenicity of cervical cancer cells through PI3K/AKT/mTOR and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHMFL-BMX-078, a BMX inhibitor, overcomes the resistance of melanoma to vemurafenib via inhibiting AKT pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Chmfl-bmx-078 stability and storage conditions].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606657#chmfl-bmx-078-stability-and-storage-conditions]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com